

2-Amino-5-fluorobenzenethiol physical and chemical properties

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Compound of Interest

Compound Name: 2-Amino-5-fluorobenzenethiol

Cat. No.: B1267401

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An In-depth Technical Guide to 2-Amino-5-fluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2-Amino-5-fluorobenzenethiol**. The information is intended to support research, development, and drug discovery activities involving this compound.

Chemical Identity and Physical Properties

2-Amino-5-fluorobenzenethiol is a substituted aromatic thiol with the molecular formula C_6H_6FNS . It is also known by other names such as 2-Mercapto-4-fluoroaniline. The key identification and physical properties are summarized in the table below.

| Property | Value | Source(s) |
|-------------------|-----------------------------------|-----------|
| Molecular Formula | C ₆ H ₆ FNS | [1][2] |
| Molecular Weight | 143.18 g/mol | [1] |
| CAS Number | 33264-82-3 | [1] |
| Melting Point | 186 °C | [2] |
| Boiling Point | 240 °C | [2] |
| Density | 1.319 g/cm ³ | [2] |
| Flash Point | 99 °C | [2] |
| pKa | 8.47 ± 0.10 (Predicted) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Amino-5-fluorobenzenethiol**. Available data includes Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. While specific experimental spectra for **2-Amino-5-fluorobenzenethiol** are not readily available in the public domain, typical chemical shift ranges for similar aromatic compounds can provide valuable guidance.

¹H NMR: Protons on the aromatic ring are expected to appear in the range of 6.5-8.0 ppm. The protons of the amino (-NH₂) and thiol (-SH) groups will appear as broader signals, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR: Aromatic carbons typically resonate in the 110-160 ppm region. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). The carbons attached to the amino and thiol groups will also have distinct chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The expected characteristic absorption bands for **2-Amino-5-fluorobenzenethiol** are:

- N-H stretching: Around 3300-3500 cm^{-1} , typically appearing as two bands for the primary amine.
- S-H stretching: A weak band around 2550-2600 cm^{-1} .
- C-F stretching: A strong band in the region of 1000-1300 cm^{-1} .
- Aromatic C-H stretching: Above 3000 cm^{-1} .
- Aromatic C=C stretching: In the 1400-1600 cm^{-1} region.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M^+) for **2-Amino-5-fluorobenzenethiol** would be observed at m/z 143. Common fragmentation patterns for aromatic amines and thiols include the loss of small neutral molecules such as H_2S , HCN , and fragments of the aromatic ring.

Chemical Properties and Reactivity

The chemical reactivity of **2-Amino-5-fluorobenzenethiol** is dictated by the presence of the amino ($-\text{NH}_2$) and thiol ($-\text{SH}$) functional groups, as well as the fluorinated aromatic ring.

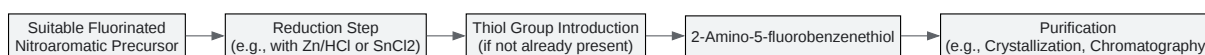
- Nucleophilicity: Both the amino and thiol groups are nucleophilic. The thiol group can be deprotonated to form a more potent thiolate nucleophile. These groups can participate in reactions with various electrophiles.
- Acidity and Basicity: The amino group imparts basic properties, while the thiol group is weakly acidic.
- Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R).
- Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing amino, fluoro, and thiol groups.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of **2-Amino-5-fluorobenzenethiol** are not widely published. However, a general synthetic approach can be inferred from the synthesis of related compounds.

A potential synthetic route could involve the reduction of a corresponding nitro or sulfonyl chloride precursor. For instance, the synthesis of the related compound 2-aminothiophenol can be achieved by the zinc reduction of 2-nitrobenzenesulfonyl chloride.[3] A similar strategy could potentially be adapted for the synthesis of **2-Amino-5-fluorobenzenethiol**.

General Workflow for a Potential Synthesis:



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Caption: A potential synthetic workflow for **2-Amino-5-fluorobenzenethiol**.

Purification would likely involve standard techniques such as recrystallization from an appropriate solvent or column chromatography. Given the solubility of the related 2-amino-5-fluorobenzoic acid in solvents like ethanol, DMSO, and DMF, these or similar solvents could be explored for purification.[4]

Stability and Storage

Information on the formal stability studies of **2-Amino-5-fluorobenzenethiol** is limited. However, based on its chemical structure, certain precautions should be taken. The thiol group is prone to oxidation, especially in the presence of air. Therefore, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize degradation.

Safety and Handling

2-Amino-5-fluorobenzenethiol is a chemical that should be handled with care in a laboratory setting. Based on available safety data sheets for this and similar compounds, the following

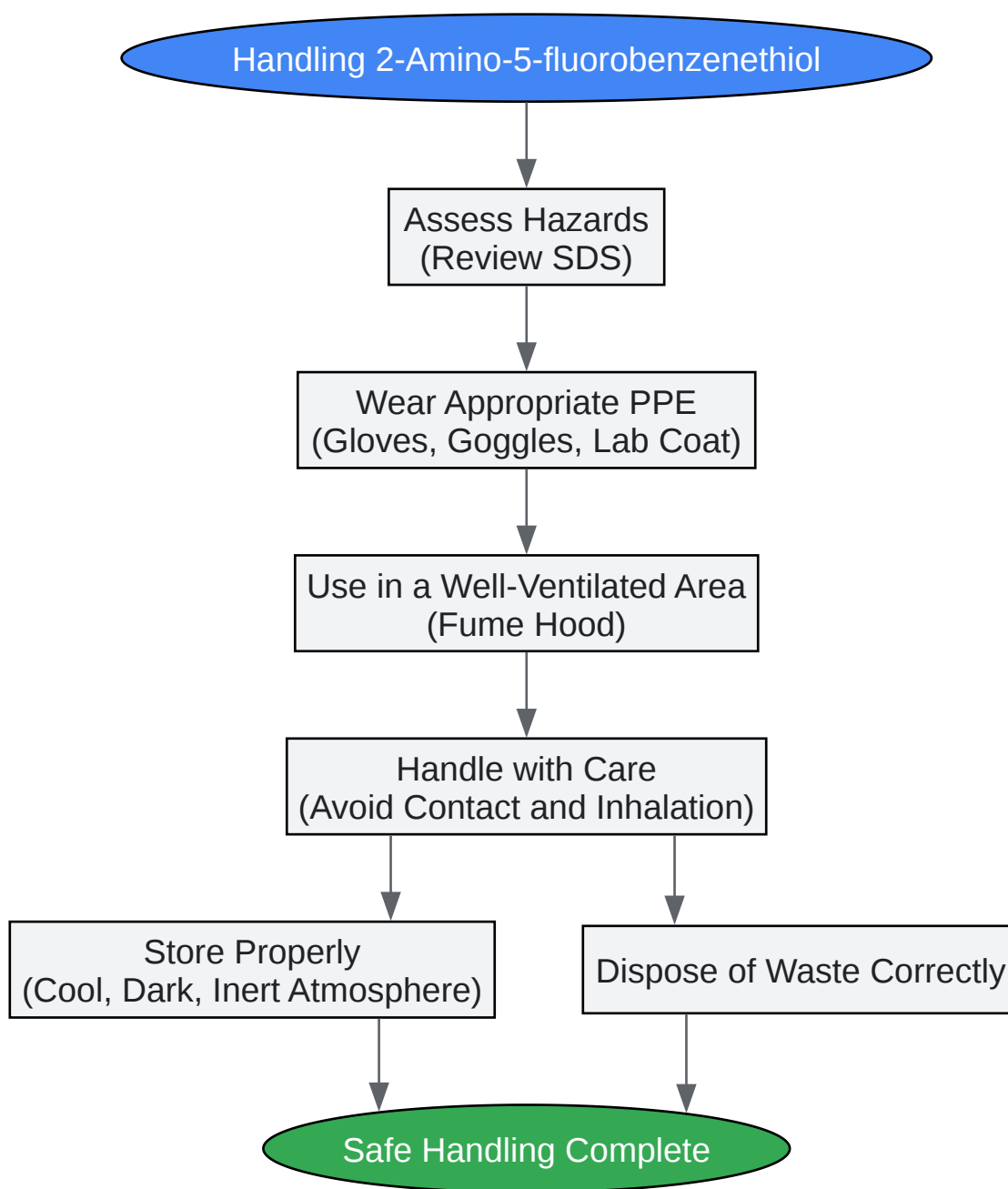
hazards may be associated with it:

- Harmful if swallowed.
- May cause skin and eye irritation or burns.
- May cause an allergic skin reaction.
- May cause respiratory irritation.

Recommended Handling Procedures:

- Work in a well-ventilated area, preferably a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.

Logical Flow for Safe Handling:



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Caption: A logical workflow for the safe handling of **2-Amino-5-fluorobenzenethiol**.

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References

- 1. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 2-AMINO-5-FLUOROBENZENETHIOL CAS#: 33264-82-3 [chemicalbook.com]
- 3. 2-amino-4-fluorobenzenethiol 95% | CAS: 131105-89-0 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
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